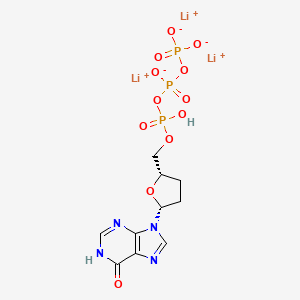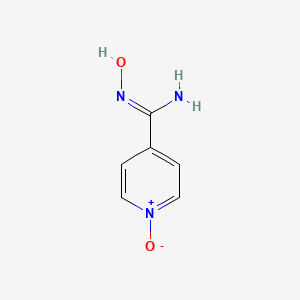
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid
Overview
Description
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid is a synthetic compound characterized by its unique structure which includes a pyrrolidinyl group, an ethoxy chain, and a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. A common route includes the alkylation of pyrrolidine with 2-bromoethanol to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then etherified with 4-bromoacetophenone to yield 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetophenone, which is subsequently converted to this compound through hydrolysis and decarboxylation reactions.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yield and purity, often utilizing automated reactors and continuous flow chemistry methods. Key steps include efficient purification techniques such as recrystallization or column chromatography to isolate the target compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid can undergo various chemical reactions including:
Oxidation: Converts the phenylacetic acid group into different oxidation states.
Reduction: Reduces the phenylacetic acid group to alcohols or aldehydes under specific conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of active sites on the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Can involve various halides, acids, and bases depending on the desired functional group transformations.
Major Products Formed
The major products of these reactions include different derivatives of the phenylacetic acid, such as alcohols, aldehydes, and substituted phenylacetic acids with varying functional groups.
Scientific Research Applications
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological systems, possibly acting as a ligand or inhibitor in various biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials due to its unique reactive properties.
Mechanism of Action
The mechanism by which 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. For example, its structural analogy to other bioactive molecules suggests potential binding to receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid stands out due to its unique combination of functional groups, which provide diverse reactivity and potential applications. Some similar compounds include:
2-(4-(2-(Morpholin-4-yl)ethoxy)phenyl)acetic acid: Similar structure with a morpholine ring instead of a pyrrolidine ring.
2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetic acid: Incorporates a piperidine ring, offering different chemical properties and biological activities.
This uniqueness lies in the pyrrolidinyl group, which imparts distinct steric and electronic characteristics, making this compound particularly versatile for various applications.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJSJQJLHEUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651627 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-90-7 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)
![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
![disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497424.png)





![2-(3,4-dimethoxybenzyl)-7-((2S,3S)-2-hydroxy-6-phenylhexan-3-yl)-5-methylimidazo[1,5-f][1,2,4]triazin-4(3H)-one](/img/structure/B1497432.png)


